大黄素 8-β-D-葡萄糖醛酸苷

描述

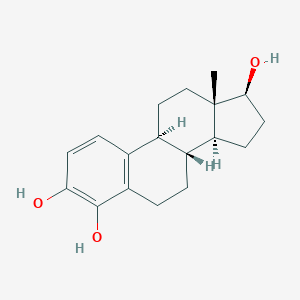

Rhein 8-beta-D-Glucuronide is a significant metabolite resulting from the biotransformation processes of Rhein, a bioactive compound derived from medicinal herbs. It is noteworthy for its involvement in pharmacokinetics and potential drug-drug interactions, particularly when used alongside other medications such as methotrexate, due to its interaction with organic anion transporters (Yuan et al., 2017). This metabolite exemplifies the complexity of drug metabolism and its implications on efficacy and safety.

Synthesis Analysis

The synthesis of Rhein 8-beta-D-Glucuronide involves enzyme-assisted methods, utilizing liver microsomes to yield glucuronic acid conjugates. This process demonstrates the intricate mechanisms by which the body modifies compounds, potentially altering their activity and solubility. Such enzymatic processes are crucial for understanding the metabolic pathways and designing synthetic routes for research and therapeutic applications (Uhlig et al., 2016).

Molecular Structure Analysis

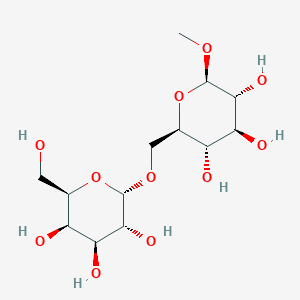

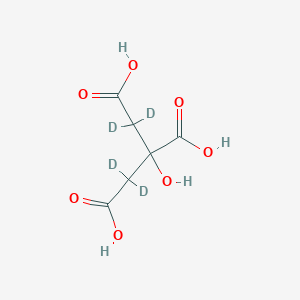

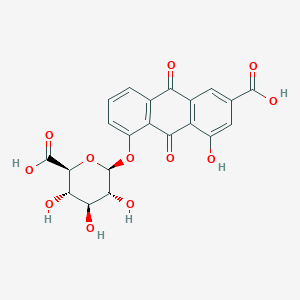

The molecular structure of Rhein 8-beta-D-Glucuronide, characterized through spectroscopic methods such as NMR, reveals the attachment of the glucuronic acid moiety. This structural insight is vital for understanding the pharmacokinetic profile and biological interactions of the metabolite. The glucuronide moiety significantly impacts the molecule's polarity and solubility, influencing its distribution and excretion (Uhlig et al., 2016).

Chemical Reactions and Properties

Rhein 8-beta-D-Glucuronide's chemical properties, particularly its formation via metabolic activation, highlight the potential reactivity and toxicity of Rhein-containing herbs. The acyl glucuronide form exhibits chemical reactivity, posing risks of cytotoxicity, which is a critical consideration in drug safety and efficacy evaluation. Understanding these chemical reactions and properties is essential for assessing the risk-benefit profile of Rhein-containing medications (Yuan et al., 2016).

科学研究应用

抗肿瘤作用的研究大黄素 8-β-D-葡萄糖醛酸苷由于其控制癌细胞增殖和凋亡的能力,已被确认为癌症治疗中的有希望的化合物。它尤其影响内在和外在凋亡途径,从而在癌症控制中发挥关键作用。NF-κB、Ras/Raf/MEK (MAPK)/ERK 和 PTEN/PI3K/AKT/mTOR 等关键通路受大黄素调节,突出了其在 ERK、PI3K 和 AKT 的抗磷酸化中的潜力,以控制癌症发展。该化合物在 NF-κB 通路中的抑制作用表明其在癌症治疗中的治疗相关性 (吴等人,2018)。同样,大黄素因其调节癌细胞中不同信号级联、阻止血管生成和阻止各种癌症类型进展的能力而得到认可,证明了其作为一种多靶点、有效的癌症治疗替代方案的潜力 (Henamayee 等人,2020)。

对糖尿病肾病的影响大黄素 8-β-D-葡萄糖醛酸苷对糖尿病肾病有益。动物研究表明,大黄素对抗糖尿病肾病的机制涉及改善 TGF-β1 水平、肾纤维化、代谢和氧化应激状态。尽管存在一些局限性,例如可能的发表偏倚和方法学质量,但积极的发现突出了大黄素在治疗糖尿病肾病中的潜力,鼓励在该领域进行更多高质量的研究 (胡等人,2019)。

β-葡萄糖醛酸苷酶活性和植物性食物摄入β-葡萄糖醛酸苷酶活性(水解类固醇和异源生物的葡萄糖醛酸部分)与植物性食物摄入呈负相关。这种关系表明某些植物性食物,特别是水果和含纤维的食物,可能以潜在有利的方式影响 β-葡萄糖醛酸苷酶活性。尽管这些关联很小,但数据表明饮食成分可以改变 β-葡萄糖醛酸苷酶活性,这可能对健康和疾病状态产生影响 (Lampe 等人,2002)。

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(6-carboxy-8-hydroxy-9,10-dioxoanthracen-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O12/c22-9-5-6(19(28)29)4-8-11(9)14(24)12-7(13(8)23)2-1-3-10(12)32-21-17(27)15(25)16(26)18(33-21)20(30)31/h1-5,15-18,21-22,25-27H,(H,28,29)(H,30,31)/t15-,16-,17+,18-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIJYIRYSXMDQB-HUTLKBDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40221055 | |

| Record name | Rhein 8-beta-D-Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rhein 8-beta-D-Glucuronide | |

CAS RN |

70793-10-1 | |

| Record name | Rhein 8-beta-D-Glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070793101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhein 8-beta-D-Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylfuro[2,3-d]pyrimidin-2-one](/img/structure/B23123.png)

![Bis[tert-butyl(dimethyl)silyl] sebacate](/img/structure/B23141.png)